(2-Chloro-3-methylpyridin-4-yl)methanol
Overview
Description
2-Chloro-3-methylpyridin-4-yl)methanol, also known as N-methyl-2-chloropyridin-4-ol, is an organic compound that has a wide range of applications in scientific research, including drug development and synthesizing new materials. It is a colorless liquid with a sweet, earthy odor and a boiling point of 160 °C. N-methyl-2-chloropyridin-4-ol has a number of unique properties that make it an attractive choice for research and other practical applications.
Scientific Research Applications
If you have more specific information about the context in which this compound is being used, I might be able to provide more detailed information. Alternatively, you could reach out to chemical suppliers or databases for more information . They often provide safety data sheets (SDS), certificates of analysis (COA), and other technical documents that might be helpful.
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(2-Chloro-4-methylpyridin-3-yl)methanol : This compound is used as a building block in organic synthesis . The specific applications can vary widely depending on the context of the research .
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(4-Chloro-pyridin-2-yl)-methanol : This compound is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) . DDAH is an enzyme that metabolizes a naturally occurring inhibitor of nitric oxide synthase, and its inactivation has implications in cardiovascular health .
If you have more specific information about the context in which this compound is being used, I might be able to provide more detailed information. Alternatively, you could reach out to chemical suppliers or databases for more information . They often provide safety data sheets (SDS), certificates of analysis (COA), and other technical documents that might be helpful.
-
(2-Chloro-4-methylpyridin-3-yl)methanol : This compound is used as a building block in organic synthesis . The specific applications can vary widely depending on the context of the research .
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(4-Chloro-pyridin-2-yl)-methanol : This compound is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) . DDAH is an enzyme that metabolizes a naturally occurring inhibitor of nitric oxide synthase, and its inactivation has implications in cardiovascular health .
If you have more specific information about the context in which this compound is being used, I might be able to provide more detailed information. Alternatively, you could reach out to chemical suppliers or databases for more information . They often provide safety data sheets (SDS), certificates of analysis (COA), and other technical documents that might be helpful.
properties
IUPAC Name |
(2-chloro-3-methylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKLCOUKNYYBLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626309 | |
Record name | (2-Chloro-3-methylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-methylpyridin-4-yl)methanol | |
CAS RN |
329794-45-8 | |
Record name | (2-Chloro-3-methylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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